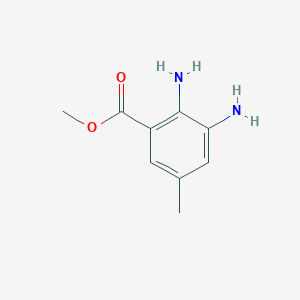

Methyl 2,3-diamino-5-methylbenzoate

Description

Contextualization of Aminobenzoate Esters within Organic Synthesis

Aminobenzoate esters are a class of organic compounds that feature both an amino group and an ester functional group attached to a benzene (B151609) ring. These compounds are significant in organic synthesis due to their versatile reactivity. The amino group can act as a nucleophile or be converted into a diazonium salt, which is a gateway to numerous other functionalities. The ester group, on the other hand, can undergo hydrolysis, amidation, or reduction. This dual functionality makes aminobenzoate esters valuable building blocks for the synthesis of a wide array of more complex molecules. guidechem.comresearchgate.net

Their applications are widespread, finding use as intermediates in the production of pharmaceuticals, dyes, and materials. guidechem.comdyestuffintermediates.com For instance, p-aminobenzoic acid methyl ester is a known intermediate in various industrial processes. guidechem.com The synthesis of aminobenzoate esters can be achieved through several methods, including the esterification of aminobenzoic acids or the reduction of the corresponding nitrobenzoate esters. orgsyn.orgorgsyn.org The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.

Structural Significance of Methyl 2,3-diamino-5-methylbenzoate as a Synthetic Intermediate

This compound is a specific aminobenzoate ester with a unique substitution pattern that makes it a particularly valuable synthetic intermediate. The key structural features are the two adjacent amino groups (a vicinal diamine) and a methyl ester. This arrangement is crucial for the synthesis of heterocyclic compounds, most notably benzimidazoles. nih.govlookchem.com

The vicinal diamine moiety can readily condense with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the imidazole (B134444) ring fused to the benzene ring. nih.govresearchgate.net The presence and position of the methyl and ester groups on the benzene ring allow for further functionalization and tuning of the properties of the final benzimidazole (B57391) product. This strategic placement of functional groups makes this compound a key precursor for creating a diverse library of substituted benzimidazoles, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its application as a precursor for the synthesis of novel heterocyclic compounds. A significant body of research details the condensation reactions of ortho-phenylenediamines, such as this compound, with various reagents to form benzimidazoles. nih.govnih.gov Researchers have explored different catalysts and reaction conditions to optimize the synthesis of these target molecules, including the use of solid acid catalysts and metal complexes. nih.govrsc.org

Recent research trends indicate a growing interest in developing more efficient and environmentally friendly synthetic methods. researchgate.net Furthermore, studies have investigated the synthesis of various derivatives of this compound, such as its bromo-substituted analogue, to access an even wider range of complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The exploration of the reactivity of the amino and ester groups continues to be a central theme, aiming to expand the synthetic utility of this versatile intermediate. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Appearance | Not specified in search results |

| Melting Point | 59°-61° C prepchem.com |

| Solubility | Not specified in search results |

Interactive Data Table: Synthesis of Benzimidazoles from Diamines

| Reactants | Catalyst/Conditions | Product | Reference |

| o-phenylenediamines and aldehydes | MgCl2·6H2O | 2-substituted benzimidazoles | nih.gov |

| aromatic 1,2-diamines and aldehydes | {Mo72Fe30} nanocapsules | benzimidazoles | nih.gov |

| o-phenylenediamines and aldehydes | nano-Fe2O3 | benzimidazoles | nih.gov |

| 1,2-diamino benzenes and aromatic aldehydes | ZrO2–Al2O3 solid acid | substituted benzimidazoles | nih.gov |

| aromatic diamines and primary alcohols | Co(II) complex | 2-substituted benzimidazoles | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diamino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGGZLZRYQXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728746 | |

| Record name | Methyl 2,3-diamino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248541-73-2 | |

| Record name | Methyl 2,3-diamino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,3 Diamino 5 Methylbenzoate

Strategies for Aromatic Ring Functionalization

The core challenge in synthesizing methyl 2,3-diamino-5-methylbenzoate lies in achieving the correct regiochemistry of the substituents on the aromatic ring. The primary methods involve either the introduction of nitro groups followed by reduction or the sequential formation of carbon-nitrogen bonds.

Nitration-Reduction Sequences for Diamino Group Introduction

A common and well-established method for the synthesis of aromatic amines is the reduction of precursor nitro compounds. This approach involves the initial nitration of a suitable aromatic substrate, followed by the reduction of the nitro groups to amino groups.

The synthesis of this compound via a nitration-reduction sequence would logically start from a precursor that can be dinitrated to yield the 2,3-dinitro-5-methylbenzoate intermediate. A plausible starting material is methyl 3,4-dimethylbenzoate. The nitration of this precursor would be guided by the directing effects of the existing substituents. The methyl groups are ortho-, para-directing and activating, while the methyl ester group is meta-directing and deactivating.

The nitration of substituted benzoic acids and their esters is a widely studied reaction. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) as the electrophile. The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and to influence the regioselectivity. For the dinitration of a substrate like methyl benzoate, the expected product would be methyl 3,5-dinitrobenzoate, as the ester group directs to the meta positions.

To achieve the desired 2,3-dinitro substitution pattern on a 5-methylbenzoate scaffold, a multi-step strategy involving a different starting material, such as 3-methyl-4-aminobenzoic acid, could be envisioned. This would involve protection of the amino group, followed by nitration, deprotection, and subsequent functional group manipulations.

Catalytic hydrogenation is a highly efficient method for the reduction of nitro aromatic compounds to their corresponding anilines. This process is widely used in industrial-scale synthesis due to its clean nature and high yields. The reaction involves treating the dinitro intermediate with hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. Other noble metal catalysts such as platinum(IV) oxide can also be utilized. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate under a pressurized atmosphere of hydrogen. The progress of the reaction can be monitored by the uptake of hydrogen. A study on the synthesis of 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid demonstrated the effectiveness of catalytic hydrogenation using Pd/C as the catalyst, achieving a high yield and selectivity. dissertationtopic.net Similarly, the reduction of a nitro group to yield 2,3-diamino benzoic acid methyl ester has been successfully achieved using palladium charcoal. researchgate.net

Table 1: Representative Catalytic Reduction Conditions for Dinitro Aromatic Compounds

| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Yield |

| Pd/C | 3,5-Dinitrobenzoic acid | Sodium solution/Water | 2 MPa | 70°C | 95.7% dissertationtopic.net |

| Palladium Charcoal | 3-Nitro Phthalic Acid Derivative | Not specified | Not specified | Not specified | 80% (of 2,3-diamino benzoic acid methyl ester) researchgate.net |

Chemical reduction provides an alternative to catalytic hydrogenation for the conversion of nitro groups to amines. A variety of reagents can be employed for this purpose, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a classic and effective method. The reaction proceeds through the transfer of electrons from the metal salt to the nitro group.

The general procedure involves dissolving the nitroaromatic compound in a suitable solvent, such as ethanol or ethyl acetate, and then adding a solution of tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is often heated to ensure complete reduction. The reduction of nitro groups to amines typically involves an initial step with a reducing agent and an acid catalyst, followed by a neutralization step with a base to obtain the free amine. youtube.com

Other chemical reducing agents for nitro groups include iron in acidic media, sodium hydrosulfite, and sodium sulfide. wikipedia.org The choice of reducing agent can sometimes allow for the selective reduction of one nitro group in a polynitro compound. For instance, the reduction of m-dinitrobenzene with hydrogen sulfide in aqueous or alcoholic ammonia can selectively yield m-nitroaniline. stackexchange.com

Table 2: Common Chemical Reducing Agents for Aromatic Nitro Compounds

| Reducing Agent | Typical Conditions |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol/Ethyl Acetate |

| Iron (Fe) | Acetic Acid or HCl |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution |

| Sodium Sulfide (Na₂S) / Hydrogen Sulfide (H₂S) | Aqueous or alcoholic ammonia |

Sequential Amination Strategies on Substituted Benzoate Scaffolds

An alternative to the nitration-reduction pathway is the direct introduction of amino groups onto the aromatic ring through sequential amination reactions. This can be particularly useful when the desired regiochemistry is difficult to achieve through electrophilic nitration.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgjk-sci.com This reaction has broad substrate scope and functional group tolerance. A hypothetical sequential amination strategy for this compound could start from a dihalogenated precursor, such as methyl 2,3-dihalo-5-methylbenzoate.

The first amination could be performed with a protected amine, such as a carbamate or an imine, or with ammonia itself. Following the first C-N bond formation, a second Buchwald-Hartwig amination would be carried out at the adjacent position to introduce the second amino group. The success of this strategy would depend on the relative reactivity of the two halogen atoms and the ability to control the reaction to achieve the desired sequential amination. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the Buchwald-Hartwig reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org

Esterification and Amine Group Introduction Pathways

The synthesis of this compound can also be approached by forming the methyl ester at a different stage of the synthetic sequence. For instance, 2,3-diamino-5-methylbenzoic acid could be synthesized first, followed by esterification.

The esterification of aminobenzoic acids can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.com This is an equilibrium-driven reaction, and an excess of the alcohol is often used to drive the reaction to completion.

Alternatively, more reactive derivatives of the carboxylic acid, such as an acid chloride, can be prepared and then reacted with methanol to form the ester. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides.

Direct Esterification of Related Diaminobenzoic Acids (e.g., 2,3-diaminobenzoic acid)

The synthesis of this compound can be conceptually approached through the direct esterification of its corresponding carboxylic acid, 2,3-diamino-5-methylbenzoic acid. This method, a variation of the Fischer-Speier esterification, typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. The acid catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. researchgate.net

While a specific protocol for 2,3-diamino-5-methylbenzoic acid is not detailed in the reviewed literature, analogous reactions with similar substrates provide a viable framework. For instance, the esterification of 2-amino-3-methylbenzoic acid has been achieved by using methyl iodide in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF). guidechem.com This alternative to acid catalysis can be effective, particularly for substrates sensitive to strong acids.

Another common method for esterification involves the use of thionyl chloride with methanol. chemicalbook.com This process converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. The reaction is typically performed at 0°C initially, followed by reflux to drive the reaction to completion. chemicalbook.com

A general procedure based on these methods would involve dissolving the 2,3-diamino-5-methylbenzoic acid in excess methanol, followed by the addition of a catalyst. The mixture would then be heated under reflux. To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the product, which can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Multi-step Convergent Syntheses (e.g., from methyl 4-(acetylamino)-3-methylbenzoate intermediates)

Multi-step syntheses offer a more controlled and often higher-yielding route to complex molecules like this compound. A plausible convergent synthesis begins with a more readily available starting material, such as methyl 4-amino-3-methylbenzoate. This intermediate can be synthesized by the hydrogenation of 3-methyl-4-nitrobenzoic acid followed by esterification, or by the reduction of methyl 3-methyl-4-nitrobenzoate. chemicalbook.com

The synthesis proceeds through a sequence of protection, nitration, and reduction steps:

Protection: The 4-amino group of methyl 4-amino-3-methylbenzoate is first protected, for example, through acylation with acetyl chloride or butyryl chloride, to form an amide. researchgate.netnih.gov This step prevents unwanted side reactions during the subsequent nitration.

Nitration: The resulting amide is then nitrated. A common method involves using fuming nitric acid, often in the presence of sulfuric acid, at low temperatures (e.g., -10°C to 5°C). researchgate.netnih.gov This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring, directed by the existing substituents. The product of this step would be a methyl 4-(acetylamino)-3-methyl-5-nitrobenzoate intermediate.

Reduction and Deprotection: The final step involves the reduction of the newly introduced nitro group to an amino group. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on charcoal (Pd/C) under a hydrogen atmosphere. nih.gov This step would yield the target compound, this compound. In some cases, the protective acyl group may be removed concurrently or in a subsequent hydrolysis step.

This multi-step approach allows for the precise installation of functional groups, leading to the desired diamino-substituted product with high regioselectivity. researchgate.netnih.gov

Optimization of Reaction Conditions and Novel Synthetic Techniques

The efficiency of synthesizing this compound is highly dependent on the optimization of various reaction parameters.

Catalyst System Selection and Loading (e.g., palladized charcoal, etidronic acid)

Catalysts are pivotal in multiple stages of the synthesis of this compound.

Palladized Charcoal (Pd/C): In the reduction of nitro groups, a key step in the multi-step synthesis, palladized charcoal is a widely used and effective catalyst. nih.gov The reaction involves hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of the Pd/C catalyst. chemicalbook.com

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 5% or 10% Palladium on charcoal | guidechem.comnih.gov |

| Pressure (Hydrogen) | 5 bar (approx. 72.5 psi) to 100 psi | guidechem.comnih.gov |

| Solvent | Methanol or Acetonitrile | guidechem.comnih.gov |

| Temperature | Room temperature to 70°C | guidechem.comchemicalbook.com |

Acid Catalysts for Esterification: For direct esterification, traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄). researchgate.netmdpi.com However, due to issues with corrosion and waste generation, solid acid catalysts are being developed as alternatives. mdpi.com Zirconium-based solid acids, for example, have shown effectiveness in catalyzing the esterification of various benzoic acids with methanol. researchgate.net

Etidronic Acid: Etidronic acid is a bisphosphonic acid that has been explored as an efficient, homogeneous catalyst for other organic reactions, such as one-pot cyclocondensation reactions. researchgate.net While its direct application in the synthesis of this compound is not documented, its acidic nature suggests potential utility in acid-catalyzed steps like esterification, offering an alternative to traditional mineral acids. researchgate.net

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical for reaction efficiency and can influence reaction rates and product yields.

Esterification: In base-mediated esterifications, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. guidechem.com For acid-catalyzed Fischer esterification, an excess of the alcohol reactant (methanol) often serves as the solvent. researchgate.net

Nitration: Chloroform is a suitable solvent for the acylation step preceding nitration. researchgate.net

Hydrogenation: Solvents such as methanol and acetonitrile are commonly employed for the catalytic reduction of nitro groups using Pd/C. guidechem.comchemicalbook.comnih.gov

Multicomponent Reactions: Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for some multicomponent reactions involving related structures, enabling high yields at room temperature. nih.gov

The selection of a solvent often involves balancing reactant solubility, reaction temperature requirements, and compatibility with the chosen catalyst system. researchgate.netmdpi.com

Temperature and Pressure Regimes in Synthetic Transformations

Temperature and pressure are key parameters that must be carefully controlled to optimize synthetic outcomes.

| Reaction Step | Parameter | Optimized Range | Rationale/Effect | Source |

|---|---|---|---|---|

| Nitration | Temperature | -10°C to 5°C | Low temperatures are crucial to control the exothermic reaction and prevent side product formation. | researchgate.net |

| Catalytic Hydrogenation (Reduction) | Temperature | Room Temperature to 70°C | Higher temperatures can increase the reaction rate, but must be balanced against potential side reactions. | guidechem.comchemicalbook.com |

| Pressure | 65 to 100 psi (H₂) | Sufficient hydrogen pressure is needed to ensure efficient reduction of the nitro group. | guidechem.com | |

| Esterification (Reflux) | Temperature | Boiling point of solvent (e.g., Methanol) | Heating to reflux provides the necessary activation energy and accelerates the reaction to reach equilibrium. | researchgate.net |

Higher temperatures generally increase reaction rates but can also lead to decreased selectivity or decomposition of reactants and products. researchgate.net Similarly, in gas-phase reactions like hydrogenation, pressure directly impacts the concentration of the gaseous reactant (H₂), influencing the reaction rate. ijprdjournal.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation as a heating source, this method can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rasayanjournal.co.innih.gov

The application of microwave assistance has proven effective for various relevant transformations:

Esterification and Amidation: Microwave irradiation has been successfully used for the direct synthesis of amides from carboxylic acids and amines and for the synthesis of esters like benzocaine. rasayanjournal.co.inresearchgate.net These reactions often complete in minutes under microwave heating, compared to hours with conventional refluxing. nih.gov

This evidence strongly suggests that the multi-step synthesis of this compound, as well as its direct esterification, could be significantly optimized through the adoption of microwave-assisted protocols. rsc.org

Purification and Isolation Methodologies in Academic Contexts

The purification of aromatic compounds such as this compound in academic research settings primarily relies on two key techniques: recrystallization and column chromatography. These methods are favored for their effectiveness in yielding high-purity materials suitable for subsequent reactions or analytical characterization.

Recrystallization Techniques

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.

For compounds structurally similar to this compound, such as Methyl 2,3-diaminobenzoate, methanol has been effectively used as a recrystallization solvent. In a typical procedure, the crude product is dissolved in a minimal amount of hot methanol to ensure the solution is saturated. Upon slow cooling to room temperature, and subsequently in an ice bath, the purified compound crystallizes. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

In some instances, slow evaporation of a solvent can also yield high-quality crystals suitable for analytical techniques like X-ray diffraction. For a related diaminobenzoate derivative, dissolving the compound in ethyl acetate (AcOEt) followed by slow evaporation of the solvent at room temperature has been reported to produce crystals of high purity. This technique is particularly useful when the compound is highly soluble in the chosen solvent at room temperature.

Key Considerations for Recrystallization:

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.

Washing: A cold solvent is used for washing to minimize the loss of the purified product.

Chromatographic Separation Strategies

Column chromatography is a powerful and versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase. For the purification of this compound and its analogs, silica gel is commonly employed as the stationary phase.

A prevalent mobile phase system for the chromatographic purification of Methyl 2,3-diaminobenzoate involves a mixture of hexane and ethyl acetate. The polarity of the eluent mixture can be adjusted to achieve optimal separation. For instance, a 1:1 (v/v) mixture of hexane and ethyl acetate has been successfully used to purify the oily residue of Methyl 2,3-diaminobenzoate following an extraction workup. In other cases, for related compounds, an 8:2 (v/v) mixture of hexane and ethyl acetate has been employed.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. Once the desired fractions are collected, the solvent is removed under reduced pressure to yield the purified compound.

Table 1: Chromatographic Purification Parameters for a Related Compound (Methyl 2,3-diaminobenzoate)

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexane / Ethyl Acetate (AcOEt) | |

| Eluent Ratio | 1:1 (v/v) or 8:2 (v/v) | |

| Typical Outcome | Pure oily residue or solid |

Reaction Pathways and Mechanistic Insights

Electrophilic Aromatic Substitution on the Methyl 2,3-diamino-5-methylbenzoate Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic nature of the substituents already present on the ring.

Regioselectivity Governed by Substituent Directing Effects

The benzene (B151609) ring of this compound is adorned with three substituents: two amino (-NH2) groups and one methyl (-CH3) group, all of which are activating groups and ortho-, para-directors. pressbooks.publumenlearning.comlibretexts.orglibretexts.org Conversely, the methyl ester (-COOCH3) group is a deactivating group and a meta-director. aiinmr.comrsc.orgscribd.com

The powerful activating and ortho-, para-directing nature of the amino groups, which donate electron density to the ring through resonance, largely governs the regioselectivity of electrophilic attack. pressbooks.publibretexts.org The methyl group, a weak activator, also directs incoming electrophiles to the ortho and para positions. youtube.com The positions ortho and para to the amino groups (C4 and C6) are therefore the most nucleophilic and susceptible to electrophilic attack. The position para to the 2-amino group and ortho to the 3-amino group (C6) is particularly activated. The position ortho to the 2-amino group (C4) is also highly activated.

However, the methyl ester group deactivates the positions meta to it (C2 and C6). This deactivating influence is generally weaker than the activating effect of the two amino groups. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the amino groups and least deactivated by the ester, while also considering steric hindrance. youtube.com The interplay of these directing effects ultimately determines the final substitution pattern.

Nucleophilic Reactivity of Amino Functionalities in this compound

The presence of two primary amino groups makes this compound a potent nucleophile. These amino groups can readily participate in a variety of reactions, including acylation and the formation of heterocyclic compounds. For instance, aromatic diamines are known to react with reagents like α-bromo acetyl chloride to form bromo derivatives, which can then be further functionalized. researchgate.net

The nucleophilicity of the amino groups is central to the synthesis of various derivatives. The reaction with acid chlorides, for example, would proceed via nucleophilic acyl substitution to yield amide products. The relative reactivity of the two amino groups can be influenced by their electronic environment and steric accessibility. The amino group at the 2-position is ortho to the bulky methyl ester group, which might sterically hinder its approach to an electrophile compared to the amino group at the 3-position.

Furthermore, vicinal diamines like the 2,3-diamino arrangement in this molecule are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as benzodiazepines and quinoxalines, through condensation reactions with dicarbonyl compounds.

Redox Chemistry of the Amino Groups

The amino groups on the aromatic ring are susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations to Nitro Derivatives

The oxidation of aromatic amines can lead to the formation of nitroso and, subsequently, nitro compounds. acs.org However, the direct oxidation of anilines to nitro compounds can be challenging and may require specific oxidizing agents to avoid the formation of polymeric side products. Aromatic amines are known to undergo two-electron oxidation under acidic conditions. acs.org The presence of multiple amino groups on the ring in this compound would make it highly susceptible to oxidation. The oxidation potential of aromatic amines is influenced by the nature of other substituents on the ring. acs.org

Alternatively, the synthesis of nitro derivatives often proceeds through indirect methods, such as the nitration of a precursor followed by reduction, or the diazotization of an amino group followed by displacement with a nitro group. The direct conversion of the amino groups in this compound to nitro groups via oxidation would likely be a complex transformation requiring careful control of reaction conditions to achieve selectivity.

Further Reductive Pathways

While the amino groups are already in a reduced state, the broader context of reductive pathways often involves the reduction of corresponding nitro compounds to form the diamine. For example, a dinitro-substituted precursor could be reduced to this compound. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with metals in acidic media. researchgate.net

Ester Hydrolysis Mechanisms of this compound

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Under basic conditions, the hydrolysis of esters is typically promoted by hydroxide (B78521) ions. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) leaving group and proton transfer yields the carboxylate salt. The hydrolysis of methyl benzoates in aqueous solution at pH levels above 5 is consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. oieau.fr

Acid-catalyzed ester hydrolysis also proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as the leaving group, and the carboxylic acid is formed.

Interestingly, the presence of an amino group ortho to the ester can significantly influence the rate of hydrolysis. Studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, leading to a rate enhancement of 50- to 100-fold compared to their para-substituted counterparts. acs.orgnih.goviitd.ac.in This catalysis results in a pH-independent hydrolysis rate between approximately pH 4 and 8. acs.orgnih.goviitd.ac.in Given that this compound has an amino group at the 2-position, a similar intramolecular catalytic effect on its hydrolysis is plausible.

Intramolecular Cyclization Reactions for Heterocycle Formation

The structural motif of this compound, featuring two amino groups in an ortho-orientation on a benzene ring, is a versatile precursor for the synthesis of various fused heterocyclic systems. This arrangement allows for intramolecular cyclization reactions with suitable reagents, leading to the formation of stable five-, six-, or seven-membered rings. These reactions are of significant interest in medicinal and materials chemistry due to the prevalence of these heterocyclic scaffolds in biologically active compounds and functional materials.

The key to these transformations is the nucleophilicity of the adjacent amino groups, which can react sequentially with electrophilic partners to build a new ring fused to the benzene core. The specific heterocycle formed is dependent on the nature of the co-reactant, which provides the additional atoms needed to complete the ring system.

A primary and widely utilized pathway for heterocycle formation from o-phenylenediamine (B120857) frameworks is through condensation-cyclization sequences. This process typically involves the reaction of the diamine with a compound containing two electrophilic centers, most commonly dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via a two-step mechanism: an initial condensation reaction to form an intermediate, followed by an intramolecular cyclization with the elimination of a small molecule, usually water.

The classic example of this reactivity is the synthesis of quinoxalines through the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone. encyclopedia.pubnih.gov The reaction is generally high-yielding and can be catalyzed by acids. encyclopedia.pubnih.gov The first step involves the nucleophilic attack of one amino group on one of the carbonyl carbons, forming a hemiaminal which then dehydrates to an imine. The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, and a subsequent dehydration yields the aromatic quinoxaline (B1680401) ring. encyclopedia.pub Various catalysts, including environmentally friendly options like hexafluoroisopropanol (HFIP) and zinc triflate, have been shown to promote this reaction efficiently, often at room temperature. encyclopedia.pub

Another significant class of heterocycles synthesized via this pathway are benzodiazepines, which are seven-membered rings crucial in medicinal chemistry. nih.govrsc.org The synthesis of 1,5-benzodiazepines can be achieved by the condensation of o-phenylenediamines with ketones, often in the presence of an acid catalyst like phenylboronic acid or H-MCM-22. nih.govias.ac.in In this case, two molecules of a ketone react with the diamine. The proposed mechanism involves the formation of an enamine intermediate, which then undergoes cyclization to form the final benzodiazepine (B76468) product. ias.ac.in

The versatility of the condensation-cyclization strategy is further demonstrated by the use of other carbonyl-containing reagents. For instance, reaction with aldehydes can lead to the formation of benzimidazoles, particularly under oxidative conditions or with specific catalytic systems. nih.gov The reaction of o-phenylenediamines with maleic anhydride (B1165640) results in the formation of tetrahydroquinoxalin-2-ones. researchgate.net

The table below summarizes various condensation-cyclization reactions of o-phenylenediamines with different carbonyl partners to form a range of heterocyclic products, illustrating the general reactivity applicable to this compound.

| o-Phenylenediamine Derivative | Carbonyl Partner | Catalyst/Solvent | Heterocyclic Product | Yield (%) | Ref |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | 2,3-Diphenylquinoxaline | 95 | encyclopedia.pub |

| o-Phenylenediamine | 1,2-Dicarbonyl compounds | Zinc triflate / Acetonitrile | Quinoxaline derivatives | 85-91 | encyclopedia.pub |

| o-Phenylenediamine | Hydroxyl ketone | I₂ / DMSO | Quinoxaline derivatives | 80-90 | encyclopedia.pub |

| o-Phenylenediamine | Ketones | H-MCM-22 / Acetonitrile | 1,5-Benzodiazepine derivatives | Good to Excellent | nih.gov |

| o-Phenylenediamine | Ketones | Phenylboronic acid / Acetonitrile | 1,5-Benzodiazepine derivatives | 82-91 | ias.ac.in |

| o-Phenylenediamine | Aldehydes | Supported Gold Nanoparticles | Benzimidazole (B57391) derivatives | - | nih.gov |

| o-Phenylenediamine | Maleic anhydride | - | 3-Carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one intermediate | - | researchgate.net |

Applications of Methyl 2,3 Diamino 5 Methylbenzoate in Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The presence of vicinal diamines (amines on adjacent carbons) on the benzene (B151609) ring is the key feature that allows Methyl 2,3-diamino-5-methylbenzoate to act as a precursor for fused bicyclic systems. This reactivity is central to its application in synthesizing important heterocyclic scaffolds.

The primary application of o-phenylenediamine (B120857) derivatives, such as this compound, is in the synthesis of benzimidazoles. The benzimidazole (B57391) moiety is a fusion of benzene and imidazole (B134444) rings and is a prominent pharmacophore in medicinal chemistry. The general synthesis involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative), which forms the second five-membered ring.

The reaction with an aldehyde, for instance, typically proceeds via the formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. The use of an oxidizing agent is often necessary to achieve the final aromatic product. Alternatively, direct condensation with a carboxylic acid, often under acidic conditions and high temperatures, results in the formation of the benzimidazole via dehydration.

For this compound, these reactions would yield a benzimidazole with a methyl group at the 6-position and a methyl carboxylate group at the 4-position. The substituent at the 2-position of the resulting benzimidazole is determined by the nature of the aldehyde or carboxylic acid used in the reaction. This predictable substitution pattern allows for the systematic design of complex, highly functionalized benzimidazole derivatives.

| Reagent (C1 Source) | Resulting 2-Substituent | Typical Conditions |

| Aldehyde (R-CHO) | R-group | Oxidative conditions (e.g., NaHSO₃, O₂) |

| Carboxylic Acid (R-COOH) | R-group | Acidic, dehydrating (e.g., 4N HCl, PPA) |

| Orthoesters (RC(OR')₃) | R-group | Acid catalyst |

The benzimidazole core is a key structural component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anthelmintic, antiviral, and antihypertensive properties. The ability to synthesize specifically substituted benzimidazoles makes this compound a valuable precursor for drug discovery intermediates.

For example, research into novel anticancer agents has focused on 5-substituted and 2,5-disubstituted benzimidazoles. researchgate.net Studies have shown that treating diamino benzimidazoles with reagents like ethyl cyanoacetate (B8463686) can lead to the formation of benzodiazepine (B76468) derivatives, another class of pharmacologically important compounds. researchgate.net Furthermore, a series of 2,5-disubstituted benzimidazoles were prepared and evaluated as potential antifilarial agents, highlighting the modularity of the benzimidazole synthesis. acs.org While these examples may not start from this compound itself, they demonstrate the principle that by choosing a suitably substituted o-phenylenediamine, one can access specific, potentially bioactive benzimidazole structures. The substituents on the benzene ring, such as the methyl and ester groups provided by this precursor, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to bind to biological targets.

Role as a Precursor for Ligands in Coordination Chemistry and Supramolecular Design

The functional groups on this compound provide multiple coordination sites, making it a potential precursor for designing multidentate ligands for coordination and supramolecular chemistry. The two adjacent amino groups can act as a bidentate chelate, binding to a single metal center to form a stable five-membered ring. Such diamido donor ligands are of considerable interest in the coordination chemistry of transition metals. rsc.org

While direct studies employing this compound as a ligand were not prominent in the surveyed literature, the chemistry of related molecules suggests its potential. For example, transition metal complexes of azo compounds derived from aminobenzoate derivatives have been synthesized and studied. uobaghdad.edu.iq Furthermore, the benzimidazole ring system, which can be readily synthesized from this precursor, is itself a powerful ligand. The nitrogen atoms in the imidazole ring can coordinate to metal ions, and these benzimidazole-containing ligands are used to construct complex coordination compounds and metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net The ester group on the precursor can also be involved in coordination or serve as a handle for further functionalization to build more complex, tailored ligand architectures for specific applications in catalysis or materials science.

Potential Contributions to Advanced Material Science (via incorporation into polymers or scaffolds)

This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers and advanced materials. The diamine functionality allows it to be incorporated into polymer chains through the formation of amide, imide, or urethane linkages.

A direct application involves using diaminobenzoic acid esters as chain extenders or monomers in the production of polymers like polyurethanes. google.com However, a more significant contribution lies in its role as a precursor to benzimidazole-containing monomers. Polymers incorporating benzimidazole units in their backbone are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov For instance, polyimides containing benzimidazole groups exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability. nih.govacs.org The rigid, conjugated structure of the benzimidazole heterocycle contributes to these robust properties.

Furthermore, benzimidazole-linked polymers (BILPs) have been synthesized by condensing diamine and aldehyde building blocks to create porous organic materials. acs.org These materials show promise for applications in gas storage and separation due to their high chemical stability and selectivity for gases like carbon dioxide. acs.org Covalent organic polymers based on benzimidazole units have also been developed for applications in energy storage, demonstrating high specific capacitance and good cyclic stability. rsc.org By first converting this compound into a benzimidazole-containing monomer, it can serve as a crucial building block for these advanced, functional materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there is a notable absence of published research detailing the specific quantum chemical calculations for Methyl 2,3-diamino-5-methylbenzoate. Such studies would be essential for a comprehensive understanding of its electronic properties. Theoretical investigations, typically employing Density Functional Theory (DFT) or other ab initio methods, would provide valuable insights into the molecule's structure and reactivity.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis for this compound would involve the characterization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting the chemical behavior of the molecule. The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Without specific computational studies, the precise energies and localizations of these orbitals for this compound remain undetermined.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data No experimental or calculated data is currently available for this compound. The following table is a template for how such data would be presented.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | Data not available | Data not available |

| HOMO | Data not available | Data not available |

Charge Distribution and Reactivity Prediction

The charge distribution within this compound would reveal the electron density variations across the molecule, pinpointing electron-rich and electron-deficient sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be employed to assign partial charges to each atom. This information is instrumental in predicting the molecule's reactivity. For instance, atoms with a significant negative charge would be expected to act as nucleophilic centers, while those with a positive charge would be electrophilic. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, offering a powerful tool for predicting sites of interaction with other chemical species. In the absence of dedicated computational research, a detailed charge distribution map and its implications for the reactivity of this compound are not available.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, which serves as an intermediate in the synthesis of various compounds, computational elucidation of reaction mechanisms would be particularly insightful. Such studies would map out the potential energy surfaces of its reactions, identifying the most favorable pathways.

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms. For any chemical transformation involving this compound, computational methods could be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), chemists can confirm its identity and understand the atomic motions involved in the bond-breaking and bond-forming processes. This information is critical for explaining reaction kinetics and selectivity. To date, no specific transition state characterizations for reactions involving this compound have been reported in the scientific literature.

Energetic Profiles of Chemical Transformations

Interactive Data Table: Hypothetical Reaction Energetics This table illustrates how energetic data for a reaction involving this compound would be displayed. No such data is currently published.

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide a detailed picture of its conformational flexibility. By simulating the motion of the molecule's atoms, researchers could identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and its interactions with other molecules.

Furthermore, MD simulations can be used to investigate the intermolecular interactions between this compound and solvent molecules or other reactants. These simulations would reveal the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in the molecule's behavior in solution and in condensed phases. Such detailed computational studies on this compound have not yet been reported.

Spectroscopic Property Prediction and Interpretation using Computational Methods

Computational chemistry serves as a powerful tool for the prediction and interpretation of the spectroscopic properties of "this compound". Methods rooted in density functional theory (DFT) are particularly adept at providing detailed insights into the vibrational modes of the molecule, which are fundamental to understanding its infrared (IR) and Raman spectra. By employing computational models, it is possible to calculate the vibrational frequencies and intensities of the molecule in its ground state, offering a theoretical spectrum that can be correlated with experimental data. nih.govcore.ac.uk

The process typically begins with the geometry optimization of the "this compound" molecule to find its most stable conformation. Following this, vibrational frequency calculations are performed. These calculations not only predict the position of absorption bands in the IR and Raman spectra but also allow for the assignment of these bands to specific molecular motions, such as the stretching and bending of particular bonds. mdpi.com For a molecule with multiple functional groups like "this compound", this includes N-H stretching of the amino groups, C=O stretching of the ester, and various vibrations associated with the benzene (B151609) ring and the methyl substituents. ijstr.org

For instance, DFT calculations can predict the characteristic frequencies for the symmetric and asymmetric stretching of the two amino groups. The presence of two adjacent amino groups is expected to influence their respective vibrational frequencies due to electronic and steric effects. Similarly, the calculations can elucidate the vibrational modes of the methyl ester and the methyl group attached to the benzene ring. The table below presents a set of hypothetical calculated vibrational frequencies for "this compound", based on typical values for similar aromatic amines and benzoates, and how they correspond to specific vibrational modes. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch (NH₂) | 3450 | High | Moderate |

| N-H Symmetric Stretch (NH₂) | 3360 | High | Moderate |

| C-H Aromatic Stretch | 3100 - 3000 | Moderate | High |

| C-H Aliphatic Stretch (CH₃) | 2980 - 2920 | Moderate | Moderate |

| C=O Ester Stretch | 1715 | Very High | Low |

| C=C Aromatic Ring Stretch | 1620 - 1580 | High | High |

| N-H Bending (Scissoring) | 1600 | High | Low |

| C-N Stretch | 1350 - 1250 | High | Moderate |

Furthermore, computational methods can predict other spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of "this compound", providing insights into its UV-Visible absorption spectrum. These calculations can help identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Biological Activity Studies in Vitro Research Focus

Proposed Molecular Mechanisms of Action (In Vitro)

Consideration as a Redox Potential Catalyst

The chemical structure of Methyl 2,3-diamino-5-methylbenzoate, featuring two amino groups on a benzene (B151609) ring, suggests a potential for involvement in redox reactions. The presence of these electron-donating amino groups can influence the electron density of the aromatic system, potentially enabling the compound to act as an electron shuttle in biological systems. However, specific studies investigating this compound as a redox potential catalyst are not currently documented in available research. Further investigation would be required to determine its standard electrode potential and its efficacy in catalyzing biological redox transformations.

In Vitro Receptor Agonist Activity (e.g., 5-HT4 receptor)

The serotonin (B10506) 4 (5-HT4) receptor is a G-protein-coupled receptor involved in various physiological processes, and its agonists have therapeutic applications. The general structure of many 5-HT4 receptor agonists often includes an aromatic or heteroaromatic core with an amino or substituted amino group and a side chain containing an ester or amide functionality.

While there is no direct evidence in the reviewed literature of this compound acting as a 5-HT4 receptor agonist, its structural components—the aminobenzoate core—are present in some known 5-HT4 receptor ligands. The precise spatial arrangement and electronic properties of the diamino and methyl substituents on the benzene ring would be critical in determining its binding affinity and intrinsic activity at the 5-HT4 receptor. Quantitative structure-activity relationship (QSAR) studies on diverse sets of 5-HT4 receptor agonists could potentially predict the likelihood of this compound's activity, but specific experimental data is currently lacking.

Comparative Analysis of In Vitro Biological Activity with Structurally Similar Compounds

To infer potential biological activities of this compound, it is useful to examine the known in vitro activities of structurally related compounds.

One closely related compound is Methyl 2,3-diaminobenzoate . Research on this compound has primarily focused on its synthesis and its utility as a building block in the creation of more complex molecules, such as those with luminescent properties. researchgate.net Specific data on its standalone biological activities remains limited.

Comparing these to the broader class of aminobenzoic acid derivatives, it is known that substitutions on the benzene ring significantly influence their biological effects. For instance, different isomers of diaminobenzoic acid and their esters can exhibit varied activities. Without direct experimental data for this compound, a definitive comparative analysis is challenging.

The table below summarizes the information available for these structurally similar compounds.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 1248541-73-2 | C₉H₁₂N₂O₂ | Limited publicly available data on biological activity. |

| Methyl 2,3-diaminobenzoate | Not available | C₈H₁₀N₂O₂ | Primarily studied as a synthetic intermediate. researchgate.net |

| Methyl 2,3-diamino-5-bromobenzoate | 1248541-63-0 | C₈H₉BrN₂O₂ | Used as a building block for protein degraders. calpaclab.com |

Due to the scarcity of specific research on this compound, the above considerations are largely theoretical and based on structural analogy. Rigorous in vitro studies are necessary to elucidate its actual biological activity profile.

Future Research Horizons for this compound

This compound, an aromatic compound featuring ortho-diamine functionality alongside methyl and methyl ester substituents, represents a versatile scaffold for chemical innovation. While its specific applications are still emerging, its structural motifs suggest significant potential across various scientific domains. Future research efforts are poised to unlock this potential, focusing on sustainable synthesis, novel chemical transformations, advanced materials, computational modeling, biological activity, and integration into multidisciplinary fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,3-diamino-5-methylbenzoate, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves bromination of methyl 5-methylbenzoate derivatives (e.g., 3-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzoic acid) followed by amination. For example, brominated intermediates like those listed in (CAS RN 76006-33-2 or 68837-59-2) can undergo nucleophilic substitution with ammonia or amines. Characterization should include to confirm substitution patterns and HPLC (≥98% purity, as in ) to validate purity. Reaction progress can be monitored via TLC with UV visualization .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies should include accelerated aging under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity conditions. Purity thresholds should align with standards in (≥98% HPLC), with degradation kinetics analyzed via Arrhenius plots .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Combine , , and FT-IR to confirm the methyl ester, amino groups, and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) should validate the molecular ion ([M+H]) and fragmentation pathways. For crystalline samples, X-ray diffraction (as in ) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when synthesizing this compound?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For example, conflicting yields in amination reactions may arise from competing side reactions (e.g., over-alkylation). Design a Design of Experiments (DoE) matrix to isolate critical factors. Use GC-MS or LC-MS to identify byproducts and adjust stoichiometry or catalysts (e.g., Pd/C for selective hydrogenation) .

Q. What strategies mitigate the oxidation of aromatic amino groups during derivatization?

- Methodological Answer : Protect free amino groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before further functionalization. For instance, highlights derivatization of a similar benzoate via acylation; analogous protection could prevent oxidation. Work under inert atmospheres (N/Ar) and use antioxidants like BHT in reaction mixtures. Confirm protection efficiency via (disappearance of NH signals) .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinity to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, as seen in for related bioactive derivatives. Correlate substituent effects (e.g., electron-donating methyl groups) with activity trends .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

- Methodological Answer : Standardize instrumentation protocols (e.g., same NMR solvent, LC column lot). Use internal standards (e.g., TMS for NMR) and calibrate instruments daily. For statistical rigor, report relative standard deviations (RSD) across ≥3 independent syntheses. Cross-validate with independent labs if possible .

Q. What are best practices for resolving ambiguities in crystallographic data for derivatives?

- Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å resolution) and refine structures using software like SHELXL. Check for disorder in the methyl or amino groups, as seen in . Publish CIF files with deposition codes (e.g., CCDC) for peer validation .

Notes

- Evidence Integration : References to brominated intermediates (), purity standards (), and derivatization protocols () ensure methodological rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.